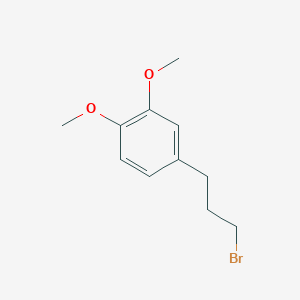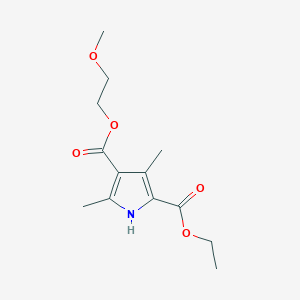
2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO5 . It has a molecular weight of 269.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with ethyl, methoxyethyl, and two methyl groups, and it also contains two carboxylate groups .Wissenschaftliche Forschungsanwendungen
Hydrogen-bonding Patterns and Molecular Structures
A study detailed the crystal and molecular structures of derivatives closely related to the compound , highlighting the significance of hydrogen-bonding patterns in determining molecular stability and assembly. These structural insights are crucial for understanding the compound's behavior in different chemical environments (Senge & Smith, 2005).
Structural Parameters and Dimerization
Another study focused on the experimental and calculated structural parameters of a derivative, emphasizing its dimerization through hydrogen bonds. Such information is vital for the design of molecules with specific properties and behaviors in solid-state chemistry (Silva et al., 2006).
Synthesis and Characterization
Research on the synthesis, characterization, and computational study of pyrrole chalcone derivatives, which are structurally similar to the compound , has provided valuable insights into their potential applications in developing new chemical entities. This includes their role in forming dimers with multiple interactions and the implications for synthetic organic chemistry (Singh, Rawat, & Sahu, 2014).
Quantum Chemical Calculations
The use of quantum chemical calculations to evaluate the properties of related compounds has been documented, offering a deeper understanding of their electronic structure and potential reactivity. This computational approach aids in predicting the behavior of such molecules in various chemical reactions, facilitating their application in synthetic pathways (Singh et al., 2013).
Supramolecular Synthons for Crystal Engineering
Research has also explored the use of pyrrole-2-carboxylate derivatives as supramolecular synthons in crystal engineering. This application underscores the compound's utility in designing and developing new materials with tailored properties, leveraging the robustness of specific supramolecular interactions (Yin & Li, 2006).
Wirkmechanismus
The mechanism of action of 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-O-ethyl 4-O-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-5-18-13(16)11-8(2)10(9(3)14-11)12(15)19-7-6-17-4/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQWRUXDLLGCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

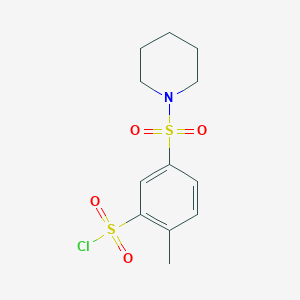
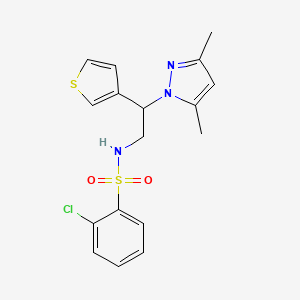

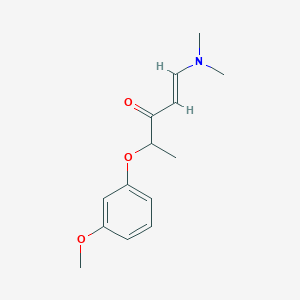
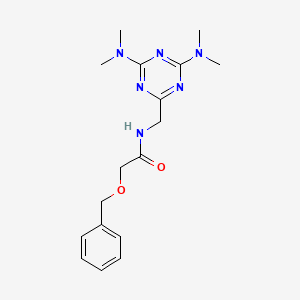
![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

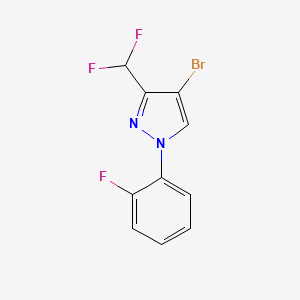
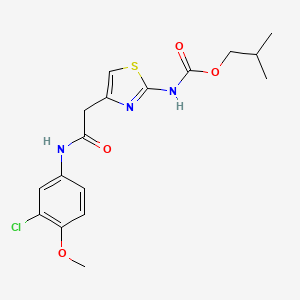
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)
![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)
